N-(3,5-dimethylphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5OS/c1-13-8-14(2)10-17(9-13)23-19(28)12-29-20-7-6-18-24-25-21(27(18)26-20)15-4-3-5-16(22)11-15/h3-11H,12H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRFMUVEIDFQJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a complex organic compound noted for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C21H23FN4S
- Molecular Weight : 407.47 g/mol
- IUPAC Name : this compound
The structural complexity of this compound allows for various interactions within biological systems, which may enhance its therapeutic potential.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Preparation of Intermediates : The synthesis often starts with the formation of triazole and pyridazine intermediates.
- Coupling Reactions : These intermediates are coupled under controlled conditions to yield the final product.
- Optimization for Yield : Reaction conditions such as temperature and solvent choice are optimized to enhance yield and purity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- In vitro Studies : Compounds with similar scaffolds have demonstrated activity against various pathogens including Staphylococcus aureus and Candida species .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Mechanistic studies have shown that triazole derivatives can inhibit key enzymes involved in cancer cell proliferation such as:
- Thymidylate Synthase
- Histone Deacetylases (HDAC)
These interactions may lead to modulation of cancer-related pathways .
The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets. This can include:
- Enzyme Inhibition : Binding to enzymes that play roles in metabolic pathways.
- Receptor Modulation : Interacting with cellular receptors to alter signaling pathways.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds:
- Antimicrobial Efficacy : A study demonstrated that derivatives of similar thiazole compounds showed broad-spectrum activity against Gram-positive bacteria and drug-resistant fungi .
- Cytotoxicity Assessments : Research on triazole derivatives indicated promising results in inhibiting cancer cell lines through various assays .
Summary Table of Biological Activities
Scientific Research Applications
Medicinal Chemistry
N-(3,5-dimethylphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide has shown promise in various areas of medicinal chemistry:
- Anti-Cancer Activity : Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown IC50 values in the micromolar range against breast cancer (T47D) and colon carcinoma (HCT-116) cell lines. This highlights the potential for further development as an anticancer agent.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 47e | T47D | 43.4 |
| 47f | HCT-116 | 6.2 |
- Anti-inflammatory Properties : The compound’s structural features suggest it may also act as an anti-inflammatory agent. Molecular docking studies have indicated potential interactions with key inflammatory pathways.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the triazole moiety enhances its potential for medicinal applications:
- Mechanism of Action : The compound may inhibit or modulate the activity of specific enzymes or receptors through hydrophobic interactions facilitated by the fluorophenyl group. This interaction can lead to altered biological responses that are beneficial in therapeutic contexts.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs in Agrochemicals
The compound shares structural motifs with pesticidal agents, particularly triazolo-heterocycles and acetamide derivatives:
- Core Heterocycle : Unlike flumetsulam’s triazolo-pyrimidine core, the target compound’s triazolo-pyridazine may alter electronic properties and binding affinity due to pyridazine’s electron-deficient nature.
- The thioacetamide linker (vs. sulfonamide in flumetsulam) could enhance metabolic stability or alter solubility .
- Acetamide Side Chain : The 3,5-dimethylphenyl group differs from oxadixyl’s 2,6-dimethylphenyl, suggesting steric and electronic variations impacting bioactivity .
Nitrogen-Rich Heterocycles in Energetic Materials
Triazolo-pyridazine derivatives exhibit moderate nitrogen content (~30–40% by mass), lower than tetrazines (e.g., 1,2,4,5-tetrazine: 68.3% nitrogen) but higher than many pharmaceuticals. Tetrazines prioritize high enthalpy and thermal stability for energetic applications, whereas triazolo-pyridazines may balance nitrogen content with synthetic feasibility and solubility .
Research Findings and Functional Group Impact
- Fluorine Substitution : The 3-fluorophenyl group may enhance bioavailability and resistance to oxidative degradation, a strategy common in agrochemical design .
- Thioether vs.
- Aryl Substituents : The 3,5-dimethylphenyl group’s para-substitution pattern may reduce steric hindrance compared to ortho-substituted analogs (e.g., oxadixyl), favoring target engagement .
Q & A
Q. What are the key considerations for synthesizing N-(3,5-dimethylphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide, and how can reaction yields be optimized?
Methodological Answer:
- Synthetic Routes : Utilize stepwise heterocyclic assembly, starting with the formation of the triazolo[4,3-b]pyridazine core via cyclization of hydrazine derivatives with activated pyridazine intermediates. Thioether linkage can be introduced via nucleophilic substitution using a thioacetamide precursor .
- Critical Parameters :
- Yield Optimization : Employ Design of Experiments (DoE) to statistically evaluate factors like stoichiometry, reaction time, and temperature .
Q. What analytical techniques are essential for confirming the purity and structure of this compound?
Methodological Answer:
- Purity Assessment :
- Structural Confirmation :
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Handling : Use PPE (gloves, goggles) in a fume hood; avoid inhalation or skin contact due to potential irritancy (analogous to triazolo-pyridazine derivatives) .
- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of the thioether group .
- Decomposition Monitoring : Regular TLC or HPLC checks to detect degradation products (e.g., sulfoxide formation) .
Advanced Research Questions
Q. What strategies can elucidate the biological target and mechanism of action of this compound?
Methodological Answer:
- Target Identification :
- Mechanistic Studies :
Q. How can structure-activity relationship (SAR) studies be designed to improve potency and selectivity?
Methodological Answer:
- Analog Synthesis : Modify substituents systematically:
- Biological Evaluation :
Q. How should researchers resolve contradictions in biological activity data across different assay formats?
Methodological Answer:
- Controlled Replication : Repeat assays under standardized conditions (e.g., cell passage number, serum concentration) .
- Orthogonal Assays : Confirm results using alternative methods (e.g., fluorescence polarization vs. radiometric kinase assays) .
- Data Analysis : Apply multivariate statistics (ANOVA, PCA) to identify confounding variables (e.g., pH, DMSO solvent effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
